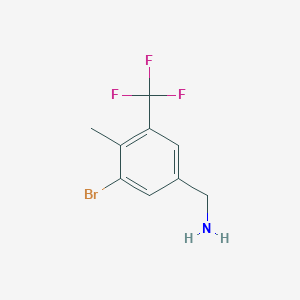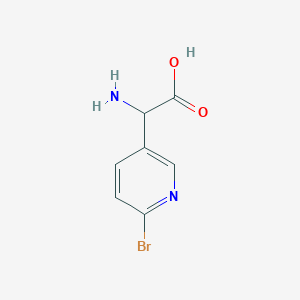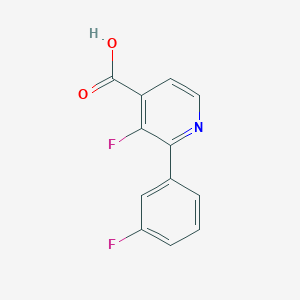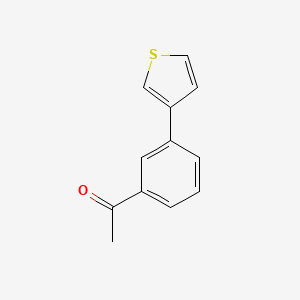
3-Methyl-4-(pyridin-2-yloxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(pyridin-2-yloxy)aniline is an organic compound with the molecular formula C12H12N2O It is a derivative of aniline, where the hydrogen atom on the benzene ring is substituted by a 3-methyl group and a 4-(pyridin-2-yloxy) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(pyridin-2-yloxy)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 3-methyl-4-nitroaniline, is synthesized through the nitration of 3-methylaniline followed by reduction.
Coupling Reaction: The nitro group is reduced to an amine, which then undergoes a coupling reaction with 2-chloropyridine in the presence of a base such as potassium carbonate and a palladium catalyst. This reaction is typically carried out under reflux conditions in a suitable solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-Methyl-4-(pyridin-2-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as alkoxides or amines; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
3-Methyl-4-(pyridin-2-yloxy)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Methyl-4-(pyridin-2-yloxy)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridin-2-yloxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects.
類似化合物との比較
Similar Compounds
4-(Pyridin-3-yloxy)aniline: Similar structure but with the pyridine ring attached at the 3-position instead of the 2-position.
2-Methyl-4-(pyridin-2-yloxy)aniline: Similar structure but with the methyl group attached at the 2-position instead of the 3-position.
4-(Pyridin-4-yloxy)aniline: Similar structure but with the pyridine ring attached at the 4-position.
Uniqueness
3-Methyl-4-(pyridin-2-yloxy)aniline is unique due to the specific positioning of the methyl and pyridin-2-yloxy groups, which can influence its chemical reactivity and biological activity. The presence of the pyridin-2-yloxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and other applications.
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
3-methyl-4-pyridin-2-yloxyaniline |
InChI |
InChI=1S/C12H12N2O/c1-9-8-10(13)5-6-11(9)15-12-4-2-3-7-14-12/h2-8H,13H2,1H3 |
InChIキー |
JDFDKKFPCWNTQI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)
![sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12077216.png)
![N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12077217.png)
![1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one](/img/structure/B12077225.png)

![[3-Hydroxy-2-[[6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)-5-phosphonooxyoxan-2-yl]oxymethyl]-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate](/img/structure/B12077234.png)





![4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12077275.png)


